3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide
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Overview
Description
3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloropyridine ring attached to a sulfonamide group, which is further connected to a pentylbutanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide typically involves multiple steps, starting with the preparation of 2-chloropyridine-3-sulfonamide. This intermediate can be synthesized through the reaction of 2-chloropyridine with chlorosulfonic acid, followed by neutralization with ammonia .
The next step involves the coupling of 2-chloropyridine-3-sulfonamide with N-pentylbutanamide. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group acts as a nucleophile, attacking the carbonyl carbon of N-pentylbutanamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted chloropyridine derivatives
Scientific Research Applications
3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloropyridine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine-3-sulfonamide: A precursor in the synthesis of 3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide.
3-(2-chloropyridine-3-sulfonamido)butanoic acid: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a chloropyridine ring, sulfonamide group, and pentylbutanamide chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
3-[(2-chloropyridin-3-yl)sulfonylamino]-N-pentylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-3-4-5-8-16-13(19)10-11(2)18-22(20,21)12-7-6-9-17-14(12)15/h6-7,9,11,18H,3-5,8,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREVXFSIKBUSPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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